N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide

Description

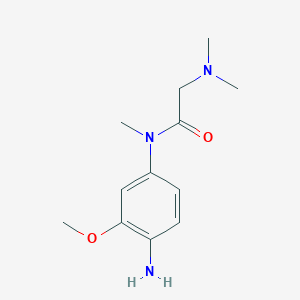

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a methoxy group and an amino group attached to a phenyl ring, which is further connected to a glycinamide moiety with trimethyl substitution.

Properties

CAS No. |

652139-77-0 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(4-amino-3-methoxyphenyl)-2-(dimethylamino)-N-methylacetamide |

InChI |

InChI=1S/C12H19N3O2/c1-14(2)8-12(16)15(3)9-5-6-10(13)11(7-9)17-4/h5-7H,8,13H2,1-4H3 |

InChI Key |

KENOBJZSCAXOCI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-3-methoxybenzaldehyde and glycine.

Condensation Reaction: The 4-amino-3-methoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH~4~) to yield the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br~2~) or nitric acid (HNO~3~) under controlled conditions.

Major Products Formed

Oxidation: Formation of N-(4-Hydroxy-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide.

Reduction: Formation of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-dimethylglycinamide.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Amino-3-methoxyphenyl)methanesulfonamide

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-(4-Amino-3-methoxyphenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its specific substitution pattern and the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(4-Amino-3-methoxyphenyl)-N,N,N^2,N^2-trimethylglycinamide, commonly referred to as Sar-NMe2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molar Mass : 116.16 g/mol

- CAS Number : 1857-20-1

- Density : 0.934 g/cm³ (predicted)

- Boiling Point : 175.4 °C (predicted)

- pKa : 8.86 at 25 °C

- Storage Conditions : Sealed in dry conditions at 2-8 °C

1. Enzyme Inhibition

Sar-NMe2 has demonstrated potential as an enzyme inhibitor, particularly in the context of hormone production and metabolic pathways. Its structural similarity to various amino acids allows it to interact with enzymes involved in metabolic regulation.

2. Anticancer Properties

Research indicates that compounds similar to Sar-NMe2 exhibit cytotoxic effects against various cancer cell lines. A study highlighted the selective cytotoxicity of a related compound on melanoma cells, suggesting potential applications in cancer therapy through mechanisms such as cell cycle arrest and apoptosis induction .

3. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against specific bacterial strains has been documented, warranting further investigation into its mechanism of action.

The biological activity of Sar-NMe2 can be attributed to several mechanisms:

- Inhibition of Key Enzymes : By mimicking substrates or cofactors, Sar-NMe2 may inhibit key enzymes involved in metabolic pathways.

- Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, which could be a critical aspect of its anticancer activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can increase oxidative stress in cells, leading to apoptosis.

Case Study 1: Cytotoxicity in Melanoma Cells

A study investigating the effects of a triazole derivative related to Sar-NMe2 found that it exhibited a selective cytotoxic effect on melanoma cells compared to normal cells, with a notable reduction in melanin production and induction of cell cycle arrest at the S phase . This suggests that derivatives of Sar-NMe2 could serve as potential chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of N-(4-Amino-3-methoxyphenyl)-N,N,N^2,N^2-trimethylglycinamide against various bacterial strains. The findings indicated significant inhibition zones, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.